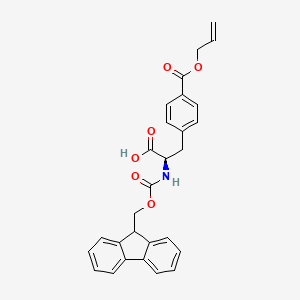
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The allyloxycarbonyl group can be introduced using allyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and related compounds. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Allyl chloroformate, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in protein engineering and modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyloxycarbonyl group serves a similar protective function. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid is unique due to its combination of the Fmoc and allyloxycarbonyl protecting groups, which provide versatility in peptide synthesis. This dual protection allows for more complex and controlled synthesis processes compared to similar compounds.
Biological Activity
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group, which is known for its role in various biological activities. Its molecular formula is C23H25N3O5, with a molecular weight of approximately 419.46 g/mol. The structure includes functional groups that may influence its interaction with biological targets.
-
Enzyme Inhibition :
- Similar compounds in the fluorenone class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis (M. tuberculosis). For instance, derivatives that target the InhA enzyme, crucial for fatty acid biosynthesis, exhibit significant antibacterial activity against resistant strains of M. tuberculosis .
- Antiproliferative Activity :
- Antioxidant Properties :
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
-
Antibacterial Activity Against M. tuberculosis :
A study demonstrated that derivatives similar to the compound showed promising results against drug-resistant strains of M. tuberculosis. The mechanism involved inhibition of the InhA enzyme, which is critical for the bacterium's fatty acid biosynthesis pathway . This suggests that this compound may possess similar antibacterial properties. -
Cancer Cell Line Studies :
Research on fluorenone derivatives indicated significant cytotoxicity against various cancer cell lines through mechanisms involving DNA binding and apoptosis induction. These findings highlight the potential of this compound as a candidate for further anticancer drug development .
Properties
Molecular Formula |
C28H25NO6 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C28H25NO6/c1-2-15-34-27(32)19-13-11-18(12-14-19)16-25(26(30)31)29-28(33)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,31)/t25-/m1/s1 |
InChI Key |
FIKOLKOUXVQYNH-RUZDIDTESA-N |
Isomeric SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















